Iodo-gen

Description

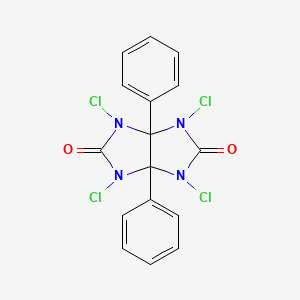

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6-tetrachloro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl4N4O2/c17-21-13(25)23(19)16(12-9-5-2-6-10-12)15(21,11-7-3-1-4-8-11)22(18)14(26)24(16)20/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQZXCPWAGYPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C(N(C(=O)N2Cl)Cl)(N(C(=O)N3Cl)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068652 | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1,3,4,6-Tetrachloro-3a,6a-diphenylglycoluril | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10586 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51592-06-4 | |

| Record name | Iodogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51592-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4,6-Tetrachloro-3 alpha,6 alpha-diphenylglycoluril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051592064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC4462 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,3,4,6-tetrachlorotetrahydro-3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6-Tetrachloro-3-6-diphenylglycouril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Iodo Gen Mediated Reactions

Elucidation of the Oxidative Mechanism of Iodo-gen

The oxidative character of this compound is central to its function as an iodination reagent nih.gov. While the precise details of its oxidative mechanism have been explored, the presence of carbonyl groups within its structure is considered to play a significant role in this character nih.gov.

Role of Carbonyl Groups in Oxidative Character

The two carbonyl groups present in the structure of this compound are believed to be essential to its oxidizing capabilities nih.gov. Although the exact mechanism by which these groups contribute is not fully elucidated in all contexts, carbonyl functionalities are known to influence the reactivity of adjacent atoms and can participate in electron transfer processes or activate nearby leaving groups, which are key aspects of oxidation reactions baranlab.orgresearchgate.netnih.govorganic-chemistry.org.

Formation of Reactive Iodine Species

This compound facilitates iodination by oxidizing iodide ions (I⁻) to more electrophilic iodine species nih.govoxfordreference.commdpi.comresearchgate.net. These reactive iodine species are crucial for carrying out electrophilic substitution reactions on various substrates nih.govmdpi.comlibretexts.org. The oxidation of iodide can lead to the formation of species such as molecular iodine (I₂) or positively charged iodine species (I⁺), which are the active agents in iodination nih.govlibretexts.orgresearchgate.netfrontiersin.orgchemistrysteps.com. The proposed mechanism often involves the conversion of I⁻ to I⁺ or ICl (iodine monochloride), followed by electrophilic substitution mdpi.com. The formation of reactive iodine species like HOI (hypoiodous acid) and I₂ from iodide oxidation by various oxidants is a known process, and this compound acts similarly to generate these electrophilic species researchgate.netfrontiersin.orgacs.org.

Reaction Kinetics and Proposed Mechanistic Pathways

Studies on the kinetics and mechanism of reactions involving iodine species provide insight into the pathways mediated by this compound. While specific kinetic data directly pertaining to this compound's reaction rates with various substrates were not extensively detailed in the provided snippets, the general principles of iodine-mediated oxidations and electrophilic substitutions are relevant researchgate.netbellevuecollege.educdnsciencepub.compsu.edulibretexts.org. The rate of such reactions can be influenced by factors such as the concentration of the oxidant and the substrate, pH, and temperature nih.govbellevuecollege.educdnsciencepub.com.

A proposed mechanism for oxidative iodination using this compound involves the generation of electrophilic iodine, which then participates in substitution reactions nih.gov. For instance, in the iodination of aminochromes by iodine, the reaction rate was found to be dependent on the concentrations of the aminochrome (B613825) and iodine, and inversely related to the iodide ion concentration, suggesting a mechanism involving molecular iodine as the reactive species cdnsciencepub.com. While this specific example is not with this compound, it illustrates how kinetic studies can reveal the nature of the active iodinating agent.

Electrophilic Substitution Reactions Facilitated by this compound

This compound is widely used to facilitate electrophilic substitution reactions, particularly for introducing iodine atoms onto organic molecules nih.govfishersci.comresearchgate.netresearchgate.netfrontiersin.orgchemistrysteps.comacs.orgrsc.orgwikipedia.orgbyjus.com. This is a common method for radioiodination, where a radioactive iodine isotope is incorporated into a molecule nih.govmdpi.comgbiosciences.commdpi.comresearchgate.net. The solid-phase nature of this compound helps to minimize unwanted side reactions during these substitutions gbiosciences.comfishersci.comuni-muenchen.de.

Direct Electrophilic Aromatic Substitution

One of the primary applications of this compound is in direct electrophilic aromatic substitution (EAS) nih.govresearchgate.netchemistrysteps.comrsc.org. In this process, an electrophilic iodine species generated by this compound replaces a hydrogen atom on an aromatic ring nih.govlibretexts.orgbyjus.combyjus.com. This reaction is particularly effective with aromatic substrates containing activating groups nih.gov. The mechanism of EAS generally involves the attack of the aromatic pi system on the electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity chemistrysteps.combyjus.combyjus.comsavemyexams.comrahacollege.co.in. This compound's role is to provide the necessary electrophilic iodine species for the initial attack on the aromatic ring nih.govmdpi.comlibretexts.org.

Ipso-Substitution of Metal-Containing Groups

This compound can also facilitate ipso-substitution reactions, where an electrophilic iodine species replaces a substituent other than hydrogen on an aromatic ring, typically a metal-containing group nih.govresearchgate.net. This is particularly relevant in the synthesis of radioiodinated compounds where a metal or metalloid group, such as an organotin or organoboron moiety, is replaced by iodine nih.govacs.orgrsc.org. This type of reaction often proceeds under mild conditions and can be effective even with deactivated aromatic compounds nih.gov. The mechanism of ipso-substitution can involve the activation of the carbon-metal bond and the electrophilic attack of the iodine species at the substituted carbon acs.orgrsc.orgresearchgate.netrsc.org.

Influence of Reaction Conditions on this compound Reactivity

The efficiency and specificity of this compound mediated iodination are significantly influenced by various reaction parameters, including pH, solvent systems, and the molar ratios of the reactants. Careful optimization of these conditions is crucial to achieve high yields of the desired iodinated products while minimizing side reactions.

Impact of pH on Reaction Yield and Specificity

The pH of the reaction mixture plays a critical role in this compound mediated iodination. Generally, oxidative iodination using this compound is carried out within a pH range of 6.0 to 8.5, with optimal yields often observed around pH 7-8, particularly pH 7.5 for certain substrates like pindolol (B1678383). gbiosciences.comnih.govakjournals.com This pH range is considered favorable for the oxidation of iodide to the reactive electrophilic iodine species.

Studies have shown that the optimal pH can vary depending on the specific substrate being labeled. For example, while a pH of 7.4 is often considered optimal for protein radioiodination using this compound in phosphate-buffered saline (PBS), efficient iodination of closo-dodecaborate has been observed over a wider range from pH 4 to 7.4. researchgate.netresearchgate.net A decrease in labeling yield is typically observed at higher pH values. akjournals.comresearchgate.netresearchgate.net

The pH can also influence the specificity of iodination. For instance, at pH 5, a high labeling yield can be achieved for closo-dodecaborate residues, while the iodination of protein tyrosine residues is less favored under these milder conditions. researchgate.net This suggests that by controlling the pH, it may be possible to achieve selective iodination of specific functional groups within a molecule or a mixture of molecules.

Effect of Solvent Systems on Reaction Efficiency

This compound is water-insoluble and is typically used in solid-phase iodination, where it is coated onto the reaction vessel surface. uni-muenchen.degbiosciences.com The iodination reaction then occurs in an aqueous buffer solution containing the substrate and iodide. Common buffer systems used include sodium phosphate (B84403) buffer, HEPES, Borate (B1201080) buffer, and PBS. gbiosciences.com PBS is reported to result in higher incorporation of 125I compared to Tris buffer. interchim.fr

While this compound is utilized in aqueous reaction systems, its initial preparation often involves dissolving it in organic solvents like chloroform (B151607) or dichloromethane (B109758) for coating purposes before the solvent is evaporated. uni-muenchen.degbiosciences.com The water-insolubility of this compound is advantageous as it allows for easy separation of the iodinated product from the unreacted reagent. gbiosciences.com

In some cases, particularly for substrates resistant to oxidation, carrying out reactions in organic solvents can lead to increased radiochemical yields, potentially reaching 95-100%. nih.gov However, for solid-phase this compound methods, the reaction primarily occurs at the interface between the solid-phase this compound and the aqueous solution containing the substrate. nih.gov

Optimization of Molar Ratios for Substrate Iodination

Optimizing the molar ratios of this compound, the iodide source, and the substrate is crucial for achieving high yields and controlling the extent of iodination. The concentration of this compound plays a key role in radioiodination efficiency. nih.gov

In protein iodination, typical molar ratios of radioactive iodide to protein are around 1-1.2, while the molar ratio of this compound to protein is often around 8. gbiosciences.com However, these ratios can be modified depending on the specific protein and desired level of iodination. gbiosciences.com

The amount of this compound used can influence the reaction yield. Using very high concentrations of this compound may reduce the radiochemical yield due to precipitation of the oxidizing agent. nih.gov Conversely, using an insufficient amount of this compound or iodide will limit the extent of iodination.

Studies on the iodination of pindolol using this compound have shown that there is an optimal concentration of pindolol for achieving maximum radiochemical yield. akjournals.com Beyond this optimal concentration, the yield does not significantly increase. akjournals.com This highlights the importance of determining the appropriate molar ratio of substrate to this compound for each specific reaction.

Controlling the molar ratio of the iodination reagent to the substrate is a common strategy in optimizing iodination processes to ensure complete iodination without excessive reagent use. google.com For instance, in the iodination of certain aromatic amines, molar ratios of iodine to the substrate in the range of 0.8:1 to 1.5:1 have been explored, with specific reagent combinations and ratios yielding high purity products. google.com

Interactive Data Table: Influence of pH on Pindolol Iodination Yield (Illustrative Data based on search results)

| pH | Radiochemical Yield (%) |

| 1.0 | Low |

| 3.0 | Low |

| 6.5 | Moderate |

| 7.0 | Moderate |

| 7.5 | High |

| 10.0 | Low |

Interactive Data Table: Influence of Molar Ratio of AgNO₃ on 5-Iodo-uracil Yield (Illustrative Data based on search results)

| AgNO₃ (Equiv.) | Reaction Time (min) | 5-Iodo-uracil Yield (%) |

| 0.5 | 10 | 38 |

| 0.5 | 30 | 63 |

| 2.0 | 30 | 90 |

Advanced Methodologies for Iodo Gen Application in Biomolecular Labeling

Solid-Phase Iodination Techniques Employing Iodo-gen

This compound, with the chemical name 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril, is a key reagent in the iodination of various biomolecules, including proteins, hormones, and peptides. gbiosciences.com Its utility is particularly pronounced in solid-phase iodination, a method first developed by Fraker et al. gbiosciences.com The insolubility of this compound in water is a fundamental property that underpins its application in this approach, allowing it to act as a solid-phase oxidizing agent. gbiosciences.comnih.gov

The preparation of this compound coated surfaces is a straightforward and reproducible process, enabling consistent laboratory application. gbiosciences.comfishersci.com The methodology involves immobilizing the this compound reagent onto the interior surface of reaction vessels, such as glass or polypropylene (B1209903) tubes, or onto polystyrene beads. gbiosciences.com This process ensures that the oxidizing agent is spatially separated from the bulk solution containing the target biomolecule. gbiosciences.com

The standard procedure begins with dissolving this compound in a suitable organic solvent, typically chloroform (B151607) or dichloromethane (B109758) (DCM). gbiosciences.comthermofisher.com A specific volume of this solution is then introduced into the reaction vessel. gbiosciences.com The solvent is subsequently evaporated slowly under a gentle stream of dry nitrogen gas at room temperature. gbiosciences.com Careful evaporation is crucial to prevent the formation of this compound clumps and to ensure a uniform, thin film of the reagent adheres to the vessel walls. gbiosciences.comfishersci.com Once prepared, these coated tubes are highly stable and can be stored for future use, at 4°C for up to a month or at -20°C for as long as three months, which facilitates the preparation of large batches for multiple experiments. gbiosciences.com Commercially available pre-coated tubes offer an alternative that provides consistency in the amount and uniformity of the chemical coating, eliminating the often troublesome and difficult-to-reproduce laboratory coating procedure. fishersci.comresearchgate.net

Table 1: General Protocol for this compound Coating of Reaction Tubes

| Step | Action | Solvent | Evaporation Method | Storage |

|---|---|---|---|---|

| 1 | Dissolve this compound to a working concentration (e.g., 0.1 mg/mL). gbiosciences.com | Chloroform or Dichloromethane gbiosciences.com | - | - |

| 2 | Add a small volume (e.g., 20-30 µL) of the this compound solution to a clean glass or polypropylene tube. gbiosciences.com | - | - | - |

| 3 | Slowly evaporate the solvent to dryness under a stream of nitrogen gas at room temperature. gbiosciences.com | - | Nitrogen Gas gbiosciences.com | - |

The solid-phase approach using this compound offers several distinct advantages over solution-phase methods that employ oxidizing agents like chloramine-T. nih.govspringernature.com A primary benefit is the significant reduction in oxidative damage to sensitive biomolecules. nih.govspringernature.com Because the this compound is immobilized and insoluble in the aqueous reaction buffer, the protein in solution does not come into direct contact with the oxidizing agent. gbiosciences.com The iodination reaction occurs at the interface between the coated surface and the solution, resulting in a gentler process. nih.gov

Another key advantage is the simplicity of terminating the reaction. nih.gov The iodination process can be stopped at any desired time simply by decanting the reaction solution, physically separating the biomolecule from the immobilized this compound. nih.govfishersci.com This eliminates the need to add a reducing agent, which can potentially affect the stability and structure of the protein. gbiosciences.comnih.gov Furthermore, the separation of the final iodinated product from the unreacted reagent is greatly simplified due to this compound's insolubility. gbiosciences.com This method consistently yields high levels of radioactivity incorporation while minimizing damage, making it superior for many applications. nih.govspringernature.com

Table 2: Advantages of this compound Solid-Phase Iodination

| Advantage | Description | Source(s) |

|---|---|---|

| Mild Reaction Conditions | Minimizes oxidative damage to sensitive proteins as the biomolecule does not directly contact the oxidizing agent. gbiosciences.comnih.gov | gbiosciences.comnih.govspringernature.com |

| Simple Reaction Termination | The reaction is stopped by simply removing the solution from the coated vessel, eliminating the need for chemical quenching agents. nih.gov | gbiosciences.comnih.gov |

| Easy Product Separation | The water-insoluble nature of this compound allows for easy separation of the labeled protein from the reagent. gbiosciences.com | gbiosciences.com |

| High Incorporation Efficiency | The method achieves high levels of radioiodine incorporation into proteins and peptides. nih.govspringernature.com | nih.govspringernature.com |

The this compound solid-phase method demonstrates good reproducibility, a critical factor for reliable laboratory results. springernature.com The stability of the coated tubes allows for the preparation of large, uniform batches that can be stored for extended periods, ensuring consistency across multiple experiments. gbiosciences.com The availability of commercial pre-coated iodination tubes further enhances reproducibility by providing a consistent and tightly adherent film of the reagent, with less than 5% variation reported from tube-to-tube. fishersci.com This consistency results in highly reproducible radioiodinations. fishersci.com The method is scalable in the sense that numerous tubes can be prepared in bulk, making it efficient for laboratories that perform iodinations regularly. gbiosciences.com

Radioiodination of Biomolecules with this compound

This compound is widely used for the radioiodination of a diverse range of biomolecules, including proteins, peptides, antibodies, and cell surface proteins. gbiosciences.comspringernature.com The technique is versatile, accommodating various radioisotopes of iodine such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I. springernature.comacs.org The choice of isotope depends on the intended application, from SPECT (¹²³I) and PET (¹²⁴I) imaging to in vitro assays and pharmacokinetic studies (¹²⁵I) and radiotherapy (¹³¹I). acs.orgnih.gov

The direct labeling of proteins and peptides with this compound is an oxidative process that generates a reactive electrophilic iodine species (I⁺) from sodium iodide (Na*I). nih.gov This reactive intermediate is then incorporated into the molecular structure of the biomolecule. nih.gov The reaction is typically rapid, often completed within minutes, and can be conducted over a pH range of 6.0 to 8.5, depending on the specific protein being labeled. gbiosciences.com The procedure is effective for a wide array of proteins and peptides and is known to produce stable tracers with minimal oxidation damage. ucsd.edu

The general direct method involves adding the protein or peptide, dissolved in a suitable buffer, along with the radioactive sodium iodide solution to a pre-coated this compound tube. gbiosciences.com After a brief incubation period, typically 30-45 seconds, the reaction mixture is transferred to a fresh tube to terminate the iodination. gbiosciences.com Purification of the labeled biomolecule is then commonly achieved through methods like gel filtration or dialysis to separate it from unreacted iodide. gbiosciences.com

The primary mechanism for direct radioiodination using this compound is electrophilic aromatic substitution. nih.govnih.gov The this compound on the solid phase oxidizes the iodide anion (I⁻) to an electrophilic iodonium (B1229267) species (I⁺), which then attacks electron-rich aromatic residues within the protein or peptide structure. nih.govresearchgate.net

The principal targets for this electrophilic attack are the phenolic side chains of tyrosine residues. gbiosciences.comnih.govresearchgate.net The reaction results in the substitution of a hydrogen atom on the aromatic ring, typically at the ortho position relative to the hydroxyl group, with an iodine atom. researchgate.net Tyrosine is the most readily iodinated amino acid under standard reaction conditions. researchgate.net

Histidine residues can also be targeted for iodination, although they are generally less reactive than tyrosine. nih.govnih.gov The imidazole (B134444) ring of histidine becomes a more favorable target under slightly more basic conditions, typically at a pH exceeding 8.5. researchgate.net The ability to control the site of iodination to some extent by adjusting the pH of the reaction buffer is a useful feature of this methodology. nih.gov The stoichiometry of the reactants can also influence the outcome, with higher ratios of iodine to peptide potentially leading to the formation of di-iodinated tyrosine moieties. nih.gov However, it is crucial to consider that direct iodination of tyrosine or histidine residues near a receptor-binding site could potentially alter the biological activity of the labeled molecule. nih.gov

Labeling of Proteins and Peptides

Optimization of Specific Activity and Incorporation Efficiency

Achieving high specific activity and incorporation efficiency is crucial for the successful application of radioiodination in various assays. The this compound method offers several parameters that can be adjusted to optimize these outcomes. Key factors influencing the efficiency of iodination include the molar ratio of this compound to the protein, the concentration of the protein itself, the pH of the reaction buffer, and the incubation time. gbiosciences.commoleculardevices.com

Research has shown that a molar ratio of this compound to protein of approximately 8 is often optimal for achieving a specific activity of 0.7 to 1 mole of ¹²⁵I per mole of protein when using equimolar amounts of radioactive iodide and protein. The reaction can be effectively carried out over a pH range of 6.0 to 8.5, with the specific pH chosen depending on the protein being labeled. gbiosciences.com Various buffers such as sodium phosphate (B84403), HEPES, and borate (B1201080) buffer can be utilized. gbiosciences.com

Interestingly, increasing the incubation time with this compound from 30 seconds to 20 minutes does not necessarily lead to an improvement in iodination and may even have a detrimental effect. gbiosciences.com Shorter reaction times are often preferred to minimize the exposure of the protein to the oxidizing conditions. gbiosciences.com The concentration of this compound is also a critical parameter; high concentrations can lead to precipitation of the oxidizing agent, which may reduce the radiochemical yield. nih.gov

| Parameter | Optimal Condition/Range | Reference |

|---|---|---|

| Molar Ratio (this compound:Protein) | ~8 | |

| pH Range | 6.0 - 8.5 | gbiosciences.com |

| Incubation Time | Shorter times are often preferred (e.g., 30 seconds) | gbiosciences.com |

| Protein Concentration | Influences molar incorporation ratio | moleculardevices.com |

Impact on Protein Conformation and Biological Activity

A significant advantage of the this compound method is its gentle nature, which helps to preserve the structural integrity and biological activity of the labeled proteins. springernature.com Because this compound is water-insoluble and coats the reaction vessel, the protein in solution is not directly subjected to harsh oxidation. gbiosciences.com This solid-phase approach minimizes oxidative damage compared to other methods like those using chloramine-T. springernature.com

Studies have demonstrated that proteins iodinated using this compound generally retain their structural and functional properties. For instance, iodinated proteins have been shown to be structurally unaltered when analyzed by gel filtration and isoelectric focusing. Furthermore, the immunological reactivity of labeled antibodies remains intact, which is crucial for their application in immunoassays. nih.gov However, it is important to note that the degree of iodination can influence biological activity. For example, in the case of insulin, increasing the number of iodine atoms incorporated into the molecule can lead to a progressive decrease in its hypoglycemic potency.

The mild conditions offered by this compound are particularly beneficial when labeling sensitive proteins or cell membranes, where maintaining the native conformation is paramount for biological function. gbiosciences.comnih.gov The ability to perform the labeling at a neutral pH and for short durations further contributes to the preservation of protein activity. gbiosciences.com

Radioiodination of Nucleic Acids (DNA and RNA)

While widely recognized for protein labeling, this compound is also an effective oxidizing agent for the radioiodination of nucleic acids, including both DNA and RNA. nih.gov This method presents several advantages over techniques that utilize thallium(III) chloride (TlCl₃), such as milder reaction conditions and the absence of a toxic catalyst. nih.gov The solid-phase nature of this compound simplifies the separation of the labeled nucleic acids from the oxidizing agent. nih.gov

Optimal conditions have been established to achieve high specific radioactivity for RNA, reaching up to 1.3 x 10⁹ disintegrations per minute per microgram of RNA. nih.gov The procedure is also suitable for the radioiodination of DNA. nih.gov It is important to consider that the secondary structure of DNA can influence the iodination reaction. For instance, cytidines in single-stranded (denatured) DNA react more readily than those in double-stranded DNA. Iodination can also destabilize the DNA duplex.

More recent approaches have explored site-specific radioiodination of oligonucleotides by incorporating a phenolic moiety, which is highly reactive towards iodine. mdpi.com This allows for efficient labeling of both DNA and RNA aptamers using commercial kits that are based on this compound or similar oxidizing agents. mdpi.com

Labeling of Other Biomolecules and Nanoparticles

The versatility of this compound extends beyond proteins and nucleic acids to a wide array of other biologically significant molecules and synthetic nanoparticles.

This compound is a well-established reagent for the iodination of various biomolecules including hormones, antibodies, viruses, and cell membranes. gbiosciences.com The solid-phase methodology is particularly advantageous for labeling cell surface proteins without damaging the cell membrane's integrity. gbiosciences.comnih.gov This has been successfully applied to enveloped viruses like Sendai and Newcastle disease viruses, as well as human erythrocytes and other cultured cells. nih.gov The labeling of monoclonal antibodies with radioiodine using this compound is a common practice for applications in immunoscintigraphy and positron emission tomography. springernature.comnih.gov

This compound can be used to iodinate phenolic groups present on crosslinkers and other protein modification reagents. thermofisher.comgbiosciences.com This allows for an indirect method of labeling proteins. The crosslinker is first iodinated in an this compound coated tube and then subsequently reacted with the protein in a separate vessel. gbiosciences.com This approach is particularly useful for proteins that may be sensitive to direct iodination or lack suitable tyrosine residues for labeling.

The application of this compound has expanded into the field of nanotechnology for the surface functionalization of nanoparticles. Magnetic nanoparticles have been successfully radiolabeled with iodine isotopes using this compound as the oxidizing agent. nih.gov Similarly, gold nanoparticles (AuNPs) can be radiolabeled with ¹²⁵I in the presence of this compound, achieving high labeling efficiency and radiochemical purity after purification. nih.gov This enables the use of these nanoparticles in applications such as in vivo imaging and radionuclide therapy. nih.govresearchgate.netresearchgate.net The ability to label the surface of nanoparticles with radioisotopes opens up new avenues for targeted drug delivery and diagnostic imaging.

Comparative Studies of this compound with Alternative Iodination Reagents

The selection of an appropriate iodination reagent is critical for the successful labeling of biomolecules, with the ideal method offering high radiochemical yield and purity while minimizing damage to the substrate. This compound has been extensively compared to other common iodinating agents, each with distinct advantages and disadvantages depending on the specific application and the nature of the molecule being labeled.

This compound versus Chloramine-T Methodologies

This compound and Chloramine-T are two of the most widely used oxidizing agents for radioiodination. nih.govmdpi.com While both facilitate electrophilic substitution of iodine onto aromatic residues, their chemical properties and reaction conditions lead to significant differences in their application and outcomes.

A primary concern in protein labeling is the potential for oxidative damage to sensitive amino acid residues, which can compromise the biological activity of the labeled molecule. This compound is generally considered a milder oxidizing agent compared to Chloramine-T. nih.govresearchgate.net Its insolubility in aqueous solutions means that the reaction occurs at the solid-liquid interface, which can limit the exposure of the protein to the oxidizing agent and thus reduce the risk of oxidative damage. nih.govresearchgate.net This makes this compound a preferred reagent for labeling delicate proteins, peptides, and cell membranes where maintaining structural and functional integrity is paramount. nih.govresearchgate.net

Chloramine-T, being a strong and water-soluble oxidizing agent, can lead to more significant oxidative damage under certain conditions. nih.govmdpi.com The oxidation of sulfur-containing residues in biomolecules by molecular iodine is a known side reaction that can occur with the Chloramine-T method. nih.gov However, studies have shown that by carefully controlling reaction parameters such as pH, temperature, and reaction time, oxidative damage can be minimized when using Chloramine-T. nih.gov For instance, performing the iodination at a pH above 7.5 can significantly increase the rate of the desired iodination reaction over the undesirable oxidation of sensitive residues. nih.gov In some cases, previous studies using this compound have shown the formation of N-chloro derivatives of lysine (B10760008) residues in peptides and proteins, a side reaction not observed with all other methods. mdpi.com

Both this compound and Chloramine-T can achieve high radiochemical yields, often exceeding 95%. nih.govresearchgate.net Comparative studies on the radiolabeling of β-CIT, a tropane (B1204802) derivative used in neuroimaging, found that both methods resulted in similarly high radiochemical yields and purity. mdpi.comnih.govresearchgate.net The final products obtained from both methods were stable for up to 72 hours. nih.govnih.gov

However, the efficiency of this compound can be influenced by its concentration. High concentrations may lead to a decrease in the radiochemical yield due to the precipitation of the oxidizing agent. nih.gov In contrast, Chloramine-T's solubility in aqueous solutions can sometimes offer more consistent results. mdpi.comnih.gov For certain substrates, such as organotin arene derivatives, this compound has been reported to result in very low radiochemical yields, while Chloramine-T can lead to the formation of chlorinated by-products. nih.gov

| Oxidizing Agent | Radiolabeling Yield (%) | Radiochemical Purity (%) |

|---|---|---|

| Chloramine-T | 97.40 ± 1.17 | 98.48 ± 0.63 |

| This compound | 97.81 ± 0.99 | 98.24 ± 0.76 |

This compound versus Enzymatic Iodination Methods

Enzymatic methods, typically employing lactoperoxidase, offer a very mild alternative for radioiodination, often considered the gentlest approach to labeling proteins. These methods can be highly specific and minimize oxidative damage. However, in some cases, enzymatic methods like those using lactoperoxidase have been found to label both inner and outer membrane proteins of cells, questioning their specificity for surface-only labeling in certain contexts. nih.govnih.govasm.org

This compound provides a balance between the harshness of Chloramine-T and the sometimes-complex conditions of enzymatic methods. nih.gov While generally mild, this compound has also been reported to label both inner and outer membrane proteins in some bacterial systems, similar to lactoperoxidase, suggesting that the choice of method needs careful consideration based on the specific biological system. nih.govnih.govasm.org

This compound in Context of Other Iodinating Agents (e.g., N-Iodosuccinimide, Iodine Monochloride)

Other electrophilic iodinating agents such as N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are also used in biomolecular labeling.

N-Iodosuccinimide (NIS) is a versatile reagent for the iodination of a wide range of organic compounds. wikipedia.orgorganic-chemistry.org It often operates under mild conditions, which can be advantageous for sensitive substrates. calibrechem.com However, for less electron-rich substrates, its utility can be limited. nih.gov When used as an oxidizing agent for radioiodination, NIS has been reported to give very low radiochemical yields and can be associated with radical side reactions. nih.gov

Iodine Monochloride (ICl) is another effective reagent for radioiodination. nih.gov Like Chloramine-T, it is a strong oxidizing agent. The choice between this compound and ICl often depends on the specific requirements of the labeling reaction, including the sensitivity of the substrate to oxidation and the desired reaction conditions.

In Vivo Stability of this compound Labeled Biotherapeutics

The utility of radioiodinated biotherapeutics in research and clinical applications is critically dependent on the stability of the carbon-iodine (C-I) bond in vivo. nih.gov Biotherapeutics labeled using the this compound method, which typically targets tyrosine residues, are subject to deiodination through various metabolic pathways once introduced into a biological system. nih.govgbiosciences.com This loss of the radioiodine label can compromise the accuracy of imaging studies and the efficacy of radiotherapeutic agents by reducing the concentration of the radionuclide at the target site and increasing its accumulation in non-target tissues like the thyroid, stomach, and salivary glands. nih.gov

Mechanisms of Deiodination

In vivo deiodination is primarily a result of metabolic processes. It is generally understood that if a radioiodinated molecule is stable in aqueous solution, any dehalogenation observed in vivo is likely due to interactions with metabolic enzymes or other physiological factors. nih.gov

Two major metabolic pathways contribute to the cleavage of the C-I bond:

Enzymatic Deiodination: The body possesses enzymes, such as iodothyronine deiodinases (DIOs), which are responsible for the metabolism of thyroid hormones by removing iodine atoms. nih.gov While their primary substrates are iodothyronines, they can also act on other iodinated xenobiotics, including radioiodinated biotherapeutics, particularly those with iodophenol moieties like labeled tyrosine. nih.gov

Proteolysis: The breakdown of the protein or peptide backbone of a biotherapeutic can lead to the release of small, iodinated fragments, such as iodotyrosine. nih.gov These smaller molecules are often more susceptible to enzymatic deiodination or rapid clearance from the body, which can be perceived as instability of the label. Research indicates that proteolysis plays a major role, possibly even more significant than that of deiodinases, in the deiodinating catabolism of radioiodinated peptides and proteins. nih.gov

Research Findings on Stability

The in vivo stability of this compound labeled biotherapeutics can be assessed through biodistribution studies, which measure the accumulation of radioactivity in various tissues over time. A key indicator of deiodination is the uptake of free radioiodide into the thyroid gland.

One study compared a novel radioiodination strategy with direct labeling of Human Serum Albumin (HSA) on its tyrosine residues, a method analogous to the this compound reaction. The results highlighted the inherent instability of the iodotyrosine bond in vivo. Following intravenous injection of the directly labeled HSA ([¹²⁵I] 10), a significant and time-dependent accumulation of radioactivity was observed in the thyroid, indicating substantial deiodination. acs.org

| Time Post-Injection (hours) | Thyroid Uptake (% Injected Dose/gram) |

|---|---|

| 24 | 255.1 ± 66.21 |

| 36 | 395.2 ± 59.98 |

Data sourced from biodistribution study of directly radioiodinated HSA. acs.org The increasing accumulation in the thyroid gland demonstrates the progressive cleavage of ¹²⁵I from the protein backbone in vivo.

In another study, extracellular vesicles (EVs) were labeled with radioiodine using a pre-coated this compound tube. While the labeled EVs showed good stability in serum in vitro, the in vivo results suggested a degree of label loss. nih.gov

| Stability Metric | Finding | Implication |

|---|---|---|

| Serum Stability (in vitro) | ~90% of radioiodine remained EV-labeled at 24 hours. | High stability in a controlled, cell-free environment. |

| Biodistribution Data (in vivo) | Observed thyroid uptake. | Suggests release of free radioiodine in vivo. nih.gov |

| Gamma Camera Imaging (in vivo) | Visible bladder uptake. | Suggests clearance of free radioiodine or small labeled fragments via the urinary tract. nih.gov |

Comparison of in vitro and in vivo data for radioiodinated EVs. nih.gov The discrepancy highlights that in vitro serum stability does not always predict in vivo behavior, where metabolic processes and EV decomposition can contribute to deiodination. nih.gov

These findings underscore that while the this compound method is an efficient and mild labeling technique, the resulting C-I bond on tyrosine residues exhibits variable and often limited stability in vivo. The rate and extent of deiodination can be influenced by the specific biotherapeutic, its rate of catabolism, and its tissue distribution. nih.gov

Applications of Iodo Gen in Biomedical and Translational Research

Molecular Imaging Applications

Molecular imaging techniques are vital for visualizing biological processes at the molecular and cellular levels. Iodo-gen plays a significant role in the development of probes for these advanced imaging modalities.

Development of Radiopharmaceuticals for PET and SPECT Imaging

This compound is instrumental in the creation of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov These technologies rely on the detection of radiation from tracers administered to the body.

For SPECT imaging, this compound is used to label molecules with radioisotopes like iodine-123 (¹²³I). nih.gov In PET imaging, a positron-emitting isotope such as iodine-124 (¹²⁴I) is attached to a target molecule using this compound, which is particularly useful for developing immuno-PET imaging agents. nih.gov

Targeted Imaging Agents for Specific Cells and Tissues

The development of imaging agents that can specifically target diseased cells and tissues is a cornerstone of modern diagnostics. This compound facilitates the radiolabeling of targeting molecules, such as monoclonal antibodies and peptides, which can bind to specific markers on cancer cells. nih.gov This allows for the non-invasive visualization of tumors and metastases. For instance, cyclic RGD-conjugated gold nanoparticles have been labeled with iodine-125 (B85253) using this method to create a tumor-targeted imaging agent. nih.govresearchgate.net

Biodistribution and Pharmacokinetic Studies

Before a new drug or imaging agent can be used in humans, its distribution, metabolism, and excretion profile must be thoroughly understood. This compound is used to radiolabel these compounds, enabling researchers to track their journey through the body in preclinical studies. nih.gov By measuring the radioactivity in different organs and tissues over time, scientists can gather essential data on the agent's biodistribution and pharmacokinetics. nih.govnih.gov This information is critical for assessing the efficacy and safety of new therapeutic and diagnostic agents.

| Study Component | Description | Radionuclides Used |

| Biodistribution | Determines the localization and concentration of a radiolabeled compound in various organs and tissues. | Iodine-125, Iodine-131 (B157037) |

| Pharmacokinetics | Investigates the absorption, distribution, metabolism, and excretion (ADME) of a radiolabeled compound over time. | Iodine-125, Iodine-131 |

Therapeutic Applications

In addition to its role in diagnostics, this compound is crucial for the development of targeted cancer therapies that deliver radiation directly to tumor cells.

Targeted Radionuclide Therapy

Targeted radionuclide therapy aims to selectively deliver cytotoxic doses of radiation to cancer cells while sparing healthy tissue. nih.govnih.gov This is achieved by attaching a therapeutic radioisotope, such as iodine-131 (¹³¹I), to a targeting molecule. nih.govijrmnm.com this compound is a key reagent in this process, enabling the stable labeling of these therapeutic constructs. accscience.com Iodine-131 is particularly useful as it emits both beta particles for therapy and gamma rays for imaging. nih.gov

Radioimmunotherapy Development

Radioimmunotherapy (RIT) is a specialized form of targeted radionuclide therapy that employs monoclonal antibodies to deliver therapeutic radioisotopes to tumors. nih.gov The development of effective RIT agents is dependent on robust radiolabeling techniques. The this compound method provides a means to attach radionuclides like iodine-131 to these antibodies without compromising their ability to bind to their target on cancer cells. nih.gov This approach has shown promise in preclinical studies for various cancers.

Research in Thyroid Physiology and Pathology

The chemical compound this compound has proven to be a valuable tool in the investigation of thyroid physiology and the underlying mechanisms of thyroid-related pathologies. Its utility stems from its ability to facilitate the incorporation of iodine isotopes into proteins, a process central to thyroid function.

Thyroglobulin Iodination Studies

This compound plays a crucial role in studies focused on the iodination of thyroglobulin (Tg), a large glycoprotein (B1211001) that is the precursor for the synthesis of thyroid hormones. nih.gov The degree of thyroglobulin iodination is a critical factor in thyroid hormone production and can be indicative of thyroid health. nih.gov Research utilizing this compound allows for the in vitro labeling of thyroglobulin with radioactive iodine, enabling detailed investigations into the mechanisms of hormone synthesis.

Studies have demonstrated that tumor-derived thyroglobulin exhibits significantly lower iodine content, highlighting the potential of iodination state analysis in cancer research. nih.govoup.com By using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) on iodinated thyroglobulin, researchers can identify specific iodination sites and quantify their levels, providing insights into both normal and pathological thyroid function. nih.govoup.com

Table 1: Key Findings in Thyroglobulin Iodination Research

| Research Focus | Key Findings | Implication |

|---|---|---|

| Cancer Diagnosis | Tumor-derived thyroglobulin has significantly lower iodine content. nih.govoup.com | Measurement of thyroglobulin iodination could serve as a potential biomarker for thyroid cancer. nih.gov |

| Hormone Synthesis | Identification of specific tyrosine residues critical for iodination and hormone formation. nih.gov | Deeper understanding of the molecular basis of thyroid hormone production. |

| Autoimmune Disease | The degree of thyroglobulin iodination has been studied for correlation with thyroid autoimmune diseases, though with mixed results. nih.gov | Further research is needed to clarify the role of iodination in the autoimmune response. |

Investigation of Iodine Metabolism and Thyroid Autoregulation

Iodine is not only a substrate for hormone synthesis but also a key regulator of thyroid gland function, a process known as autoregulation. nih.govnih.gov this compound facilitates the study of how iodine itself influences thyroidal processes, independent of thyroid-stimulating hormone (TSH). researchgate.net One of the key phenomena in thyroid autoregulation is the Wolff-Chaikoff effect, where large amounts of iodine temporarily inhibit thyroid hormone synthesis. nih.gov

Research in this area explores how iodinated compounds, formed within the thyroid, mediate these autoregulatory effects. researchgate.net For instance, certain iodolipids have been identified as potential mediators that can modulate the effects of TSH and growth factors on thyroid cells. researchgate.net

Biomarkers for Thyroid Dysfunction

The measurement of thyroglobulin in the blood is a well-established biomarker for monitoring certain types of thyroid cancer. oup.com However, the degree of thyroglobulin iodination is emerging as a potentially more sensitive biomarker for iodine status and certain thyroid dysfunctions. researchgate.netdrugbank.com Insufficient iodine intake leads to an increased prevalence of goiter and neonatal hypothyroidism. oup.com Conversely, excessive iodine intake has been linked to an increased prevalence of hypothyroidism and thyroid autoimmunity. oup.com

Directly measuring the iodination state of thyroglobulin could offer a more precise assessment of thyroid hormone synthesis potential, which is difficult to determine with current laboratory techniques. oup.com This could aid in differentiating between various causes of hypothyroidism and in managing iodine supplementation to avoid adverse effects. oup.com

Table 2: Potential Applications of Thyroglobulin Iodination as a Biomarker

| Condition | Potential Application of Tg Iodination Measurement |

|---|---|

| Congenital Hypothyroidism | Differentiating between causes of neonatal hypothyroidism. oup.com |

| Iodine Prophylaxis | Mitigating the risks of insufficient or excessive iodine intake. oup.com |

| Factitious Hyperthyroidism | Assessing thyroid synthesis potential to help diagnose excessive intake of thyroid hormones. oup.com |

| Thyroid Autoimmunity | Investigating the role of iodine-containing neoantigenic determinants in eliciting an autoimmune response. oup.com |

Applications in Cell Biology and Membrane Research

This compound's utility extends beyond thyroid research into the broader fields of cell biology and membrane research. Its water-insoluble nature and solid-phase reaction mechanism make it particularly suitable for labeling cell surface proteins without causing significant damage to the cell. gbiosciences.comthermofisher.com

Surface-Specific Iodination of Cell Membranes

A key application of this compound is the surface-specific iodination of membrane proteins on eukaryotic cells and viruses. gbiosciences.comnih.gov This technique allows researchers to selectively label proteins that are exposed on the exterior of the cell membrane. nih.gov The process involves coating a reaction vessel with this compound; the cells are then added to the vessel with radioactive iodide. thermofisher.com Because this compound is not in solution, it does not readily enter the cell, ensuring that the iodination reaction is primarily confined to the cell surface. gbiosciences.com

This method has been shown to be highly effective and offers several advantages over other techniques like the lactoperoxidase and chloramine-T methods. nih.gov Notably, the this compound method can produce a significantly higher specific radioactivity without compromising viral or cellular integrity. nih.gov It is also technically simpler and does not require the addition of external proteins or strong reducing agents to stop the reaction. nih.gov

Labeling of Viruses and Eukaryotic Cells

This compound has been successfully used to label a variety of biological entities, including enveloped viruses (such as Sendai and Newcastle disease viruses), human erythrocytes, and various cultured cell lines. nih.gov The ability to label these entities while maintaining their biological integrity is crucial for a wide range of studies, including those investigating viral entry mechanisms, cell-cell interactions, and the architecture of cell membranes. nih.govresearchgate.net

The gentle nature of the this compound iodination process helps to preserve the viability and functionality of the labeled cells and viruses. nih.govfishersci.com This is a significant advantage, as other labeling methods can sometimes lead to alterations in the structure and function of biological samples. researchgate.net

Table 3: Comparison of Surface Iodination Methods

| Method | Key Advantages | Key Disadvantages |

|---|---|---|

| This compound | High specific radioactivity, maintains cell integrity, technically simple, no extraneous proteins or strong reducing agents needed. nih.gov | Requires coating of the reaction vessel. thermofisher.com |

| Lactoperoxidase | Enzymatic and generally mild. | Requires the addition of an external enzyme and a source of hydrogen peroxide. nih.gov |

| Chloramine-T | Effective for general protein iodination. fishersci.com | Can be harsh and may lead to oxidative damage to the sample. fishersci.com |

Studies on Sperm Membrane Proteins

The study of sperm membrane proteins is critical for understanding the processes of sperm maturation, capacitation, and fertilization. Radioiodination is a key technique used to label and trace these externally oriented proteins without destroying the cell membrane. This allows researchers to identify which proteins are exposed on the sperm surface and to study the changes they undergo during maturation and interaction with the egg.

While various enzymatic and chemical methods are used for this purpose, the solid-phase reagent this compound offers a gentle and effective method for labeling cell surface proteins. gbiosciences.com The water-insoluble nature of this compound is advantageous as it minimizes direct contact of the oxidizing agent with the sperm cells, thereby preserving their structural and functional integrity. gbiosciences.com The general procedure involves coating a reaction vial with this compound. The sperm suspension is then added along with a radioactive iodine isotope (commonly ¹²⁵I). The this compound on the vial's surface oxidizes the iodide, which then covalently binds primarily to tyrosine and histidine residues on the exposed membrane proteins. gbiosciences.comrevvity.com This method avoids the use of soluble, potentially damaging oxidizing and reducing agents. springernature.com

Research in this area, using radioiodination techniques, has successfully identified several key sperm surface proteins and observed dynamic changes in the protein composition of the sperm membrane during different physiological stages. For instance, studies have revealed differences in labeled protein profiles between sperm from the epididymis and ejaculated sperm, indicating that proteins are modified or adsorbed onto the surface during transit. Furthermore, specific proteins have been shown to be lost or altered during capacitation, a crucial step for fertilization.

Table 1: Key Findings from Radioiodination Studies of Sperm Membrane Proteins (Note: The following data is representative of findings from radioiodination studies, for which this compound is a suitable labeling reagent.)

| Observation | Methodological Approach | Significance in Reproductive Biology |

|---|---|---|

| Identification of major surface proteins with varying molecular weights. | SDS-PAGE analysis of sperm labeled with radioactive iodine. | Provides a map of the externally oriented proteins that can interact with the female reproductive tract and the oocyte. |

| Changes in labeled protein patterns after sperm capacitation. | Comparison of labeled proteins from non-capacitated vs. capacitated sperm. | Highlights the molecular remodeling the sperm surface undergoes to become fertilization-competent. |

| Differences in labeled proteins between epididymal and ejaculated sperm. | Comparative labeling of sperm from different stages of maturation. | Demonstrates the process of sperm maturation and the addition or modification of surface proteins within the male reproductive tract. |

Immunological and Assay Development

This compound is a widely utilized reagent in immunology for the development of various assays, primarily due to its efficiency and mild reaction conditions, which help preserve the biological activity of sensitive proteins like antibodies and antigens. springernature.com Its use in a solid-phase system simplifies the radioiodination process, making it a reliable choice for preparing the labeled reagents essential for immunoassays. gbiosciences.com

Radioimmunoassay (RIA) is a highly sensitive technique used to measure the concentration of antigens by using radiolabeled antigens as tracers in a competitive binding assay. microbenotes.com The quality of the labeled antigen is paramount for the accuracy and sensitivity of the assay. this compound is frequently the reagent of choice for preparing these tracers.

The this compound method allows for the efficient incorporation of radioactive iodine isotopes (such as ¹²⁵I) into peptides and proteins that serve as antigens in RIAs. springernature.com The process is typically carried out in this compound-coated vials, where the protein, radioactive sodium iodide, and a buffer are combined. nih.gov The reaction is rapid and can be stopped simply by transferring the solution from the vial, separating the now-labeled protein from free iodide. gbiosciences.com This method has been shown to yield labeled proteins that retain high immunoreactivity, a critical factor for their function in a competitive binding assay. nih.govresearchgate.net Studies have demonstrated that the this compound method is versatile and effective for a wide range of proteins, achieving high labeling efficiency and specific activity with minimal protein damage compared to harsher, solution-phase oxidizing agents like Chloramine-T. springernature.com

Table 2: Performance of this compound in Radiolabeling of Monoclonal Antibodies for Immunoassays

| Parameter | Conventional Method (e.g., Chloramine-T) | This compound Coated-Vial Method | Reference |

|---|---|---|---|

| Radiochemical Yield | ~60% | 85% - 89% | researchgate.net |

| Radiochemical Purity | ~90% | ≥99.7% | researchgate.net |

| Immunoreactivity | Reduced (e.g., 25%) | Fully Preserved | researchgate.net |

| Protein Integrity | Aggregation and degradation products present | Preserved | researchgate.net |

The study of antigen-antibody interactions is fundamental to immunology and is the basis for most immunoassays. longdom.org These studies require highly specific and active reagents. Radiolabeling antibodies and antigens with isotopes like ¹²⁵I using the this compound method provides the necessary tools to investigate the dynamics of these interactions with high sensitivity. researchgate.net

This compound allows for the labeling of antibodies and antigens while preserving their native structure and, most importantly, the integrity of the antigen-binding site (paratope) on the antibody and the epitope on the antigen. researchgate.net Damaged or altered binding sites would lead to inaccurate measurements of binding affinity and specificity. The mild conditions of the solid-phase this compound reaction minimize such damage. springernature.com Labeled antibodies can be used to determine the presence and quantity of specific antigens on cell surfaces or in solution. Conversely, labeled antigens are central to competitive binding assays, like RIA, to quantify unknown amounts of unlabeled antigen. microbenotes.com A novel this compound coating method, where the monoclonal antibody itself is temporarily coated with this compound in a large reaction volume, has been shown to result in full preservation of MAb integrity and immunoreactivity, yielding a product with superior performance in studying antigen interactions compared to conventional labeling methods. researchgate.net

Table 3: Comparison of Labeling Methods for Antigen-Antibody Interaction Studies

| Feature | This compound Method | Significance for Interaction Studies |

|---|---|---|

| Reaction Control | Reaction is easily initiated and terminated by removing the solution from the coated surface. | Allows for precise control over the extent of labeling, preventing over-iodination that can damage binding sites. |

| Protein Damage | Minimal oxidative damage due to the solid-phase nature of the oxidant. springernature.com | Ensures that the observed binding characteristics are representative of the native molecules, leading to more accurate affinity and kinetic data. |

| Efficiency | High incorporation of iodine, leading to high specific activity. researchgate.net | High sensitivity allows for the detection of low-abundance targets and the use of smaller quantities of precious reagents. |

| Purity of Labeled Product | High radiochemical purity is achievable. researchgate.net | Reduces background noise and non-specific binding in assays, improving the signal-to-noise ratio. |

Challenges and Future Research Directions for Iodo Gen Utilization

Minimizing Oxidative Damage to Sensitive Biomolecules

Although Iodo-gen is considered a mild oxidizing agent compared to Chloramine-T, and its solid-phase nature helps minimize direct contact, oxidative damage to sensitive biomolecules remains a concern, particularly during radioiodination. nih.govresearchgate.netthermofisher.commdpi.com Oxidative stress can lead to damage in proteins, lipids, and DNA, altering their structure and function. nih.govathenslab.grnih.gov While this compound generally causes minimal oxidative damage to proteins, peptides, and cellular membranes, the potential for unwanted oxidation, such as the formation of N-chloro derivatives in lysine (B10760008) residues, exists. nih.govnih.govmdpi.com Strategies to further minimize oxidative damage include optimizing reaction conditions such as reaction time, amount of this compound used, and pH of the reaction buffer. gbiosciences.comakjournals.comscirp.org The use of protectants before, during, and after purification can also help reduce potential damage to biomolecules. snmjournals.org Research into novel this compound-based methodologies or the use of alternative mild oxidizing systems continues to be important for labeling highly sensitive molecules while preserving their biological activity. nih.govuni-muenchen.deresearchgate.net

Enhancing Reaction Yields and Radiochemical Purity

Achieving high reaction yields and radiochemical purity is crucial for the efficient and effective use of radioiodinated compounds. While this compound can provide radiochemical yields comparable to or exceeding those of Chloramine-T under optimized conditions, several factors influence the yield and purity. nih.govuni-muenchen.demdpi.comakjournals.comscirp.orgnih.govnih.gov The concentration of this compound plays a key role, with high concentrations potentially reducing the radiochemical yield due to precipitation. nih.gov The pH of the reaction mixture is also important, with optimal yields often observed at pH 7–8 for reactions in aqueous media. nih.govakjournals.com Reaction temperature and time are significant factors, and their optimization is necessary to maximize yield and minimize side reactions. scirp.org The use of this compound coated on different surfaces, such as glass vials or polystyrene beads, can influence the rate of iodide oxidation and labeling efficiency. gbiosciences.comthermofisher.comresearchgate.netakjournals.com Modified this compound methods, such as using a suspension of this compound particles or temporarily coating the substrate with this compound, have been explored to improve labeling efficiencies and radiochemical purity, particularly for high-dose labeling. researchgate.netsnmjournals.orgsnmjournals.org Further research is needed to develop standardized protocols and novel approaches that consistently provide high yields and purity for a wider range of substrates. researchgate.netacs.org

Here is a table summarizing some findings on the effect of this compound amount and temperature on radiochemical yield:

| Substrate | Oxidizing Agent | Amount of Oxidizing Agent | Temperature (°C) | Reaction Time | Radiochemical Yield (%) | Reference |

| Cephalexin | This compound | 200 μg | 40 | 20 min | 95 | scirp.org |

| Cephalexin | This compound | Small amount | 40 | 20 min | Low | scirp.org |

| Cephalexin | This compound | 300 μg | 40 | 20 min | 95 | scirp.org |

| Cephalexin | This compound | 200 μg | Room Temp | All times | Low | scirp.org |

| Cephalexin | This compound | 200 μg | 60-80 | 20 min | Decreased | scirp.org |

Development of Novel this compound Derived Reagents and Methodologies

The development of novel reagents and methodologies based on the this compound scaffold or oxidative mechanism holds promise for expanding its utility and overcoming existing limitations. While this compound is primarily known for iodination, its core structure, a tetrachlorodiphenylglycoluril, functions as a solid-phase oxidant. nih.govgbiosciences.comthermofisher.comgbiosciences.com This oxidative capability has been explored beyond radioiodination, such as in the diastereoselective oxidation of bisnaphthols. nsmsi.ir Future research could focus on modifying the this compound structure to tune its oxidative potential, solubility, or specificity for different functional groups or molecules. researchgate.netnih.gov Developing new solid-phase supports or formulations of this compound could further improve reaction kinetics, simplify purification, and enhance reproducibility. gbiosciences.comthermofisher.comresearchgate.netakjournals.com Additionally, exploring tandem reactions or incorporating this compound into microfluidic systems could lead to more efficient and automated radioiodination procedures. acs.org

Exploration of this compound in Emerging Research Fields

The mild oxidative nature and solid-phase characteristics of this compound make it suitable for applications in various emerging research fields requiring the labeling or modification of sensitive biomolecules. nih.govresearchgate.netthermofisher.commdpi.com

Neurodegenerative Disease Research

Radioiodinated compounds are valuable tools in neurodegenerative disease research, particularly for imaging and studying the uptake and distribution of molecules targeting specific proteins or pathways. mdpi.comnih.govmdpi.commcmaster.ca For example, radioiodinated tropane (B1204802) derivatives like β-CIT and FP-CIT are used to evaluate the integrity of dopaminergic transporters (DATs) in Parkinson's disease. nih.govmdpi.com this compound has been successfully employed in the radioiodination of such compounds, offering a milder alternative to other oxidants like Chloramine-T, which can induce harder reaction conditions. nih.govmdpi.com The use of this compound minimizes oxidative damage to these sensitive molecules, preserving their binding affinity and biological activity. mdpi.commdpi.com Future research can explore the application of this compound in labeling novel radiotracers for imaging other targets involved in neurodegenerative diseases, such as amyloid plaques in Alzheimer's disease or proteins involved in other proteinopathies. mdpi.commcmaster.cawikipedia.orgresearchgate.net

Antiviral Drug Development

Iodine compounds, including oxidized forms, have demonstrated antiviral effects. nih.gov While direct use of this compound as an antiviral agent is not the primary focus, its utility in labeling potential antiviral drug candidates with radioisotopes for pharmacokinetic and biodistribution studies is a relevant area. mdpi.comnih.gov Radioiodination allows researchers to track the movement and metabolism of experimental antiviral drugs within the body and in infected cells. mdpi.com The mild conditions offered by this compound are advantageous for labeling sensitive drug molecules without compromising their integrity or biological activity. Future research could involve utilizing this compound to radioiodinate a variety of novel antiviral compounds, including natural products, to evaluate their potential as therapeutic agents. nih.govresearchgate.net

Cancer Diagnostics and Therapeutics

This compound plays a role in cancer diagnostics and therapeutics primarily through its application in radiolabeling molecules targeting cancer cells. Radioiodinated compounds are utilized in nuclear medicine for both imaging (diagnostics) and targeted therapy. nih.govnih.govcancerresearchuk.orgcancerresearchuk.org

The ability of this compound to facilitate the incorporation of radioactive iodine isotopes such as 123I, 124I, 125I, and 131I into biomolecules like proteins and peptides is central to its use in this field. nih.govnih.govresearchgate.netsnmjournals.org These labeled biomolecules, particularly antibodies and peptides, can selectively bind to tumor-associated antigens or receptors. nih.govsnmjournals.orgsnmjournals.org

For diagnostic imaging, isotopes like 123I and 124I are used, while 131I and 125I are explored for therapeutic applications due to their emission characteristics. nih.govnih.govsnmjournals.orgsnmjournals.org For instance, 131I is used in the therapy of thyroid cancer and neuroendocrine tumors. cancerresearchuk.orgcancerresearchuk.org Research has also investigated the use of 123I or 125I-labeled 5-iodo-2'-deoxyuridine (IUdR), prepared using this compound, for their toxicity to mammalian cells and efficacy in treating small-animal malignancies by decaying in proximity to nuclear DNA. snmjournals.org

This compound has been employed in labeling antibodies for both diagnostic tumor imaging and therapy. snmjournals.org A method using an this compound coated vial has been developed for the convenient and safe iodination of monoclonal antibodies, achieving high incorporation rates and immunoreactivity suitable for clinical applications. snmjournals.org

Furthermore, this compound has been utilized in techniques for labeling DNA damage recognition proteins, which can be relevant for understanding cellular responses to cancer chemotherapy drugs like cisplatin (B142131) and potentially for identifying such proteins in limited tissue samples for diagnostic and therapeutic treatment monitoring. nih.gov

Despite its utility, challenges exist, such as the potential for deiodination of labeled compounds in vivo, which can affect targeting efficiency and lead to accumulation of radioactivity in non-target tissues like the thyroid. snmjournals.orgaacrjournals.org This has led to the development of alternative labeling strategies and residualizing labels designed to improve intracellular retention of the radioiodine. snmjournals.orgaacrjournals.org

Table 1: Examples of this compound Applications in Cancer Research

| Application Area | Labeled Molecule Type | Iodine Isotope(s) Used | Potential Role | Source |

| Diagnostic Imaging of Tumors | Monoclonal Antibodies | 123I, 124I | Tumor localization | nih.govsnmjournals.org |

| Radioimmunotherapy of Cancer | Monoclonal Antibodies, Peptides | 131I, 125I | Targeted delivery of radiation to tumor cells | nih.govnih.govsnmjournals.orgsnmjournals.org |

| Therapy of Thyroid Cancer | Iodine | 131I | Ablation of thyroid cancer cells | cancerresearchuk.orgcancerresearchuk.org |

| Therapy of Neuroendocrine Tumors | MIBG (Meta-Iodo-Benzyl-Guanidine) | 131I | Targeted therapy of NET cells | cancerresearchuk.orgcancerresearchuk.org |

| Investigational Cancer Therapeutics | 5-iodo-2'-deoxyuridine (IUdR) | 123I, 125I | Cytotoxicity via DNA decay | snmjournals.org |

| DNA Damage Recognition Protein Study | Proteins | 125I | Identification in relation to chemotherapy | nih.gov |

Long-Term Stability of this compound Coated Surfaces and Labeled Compounds

The stability of this compound coated surfaces and the labeled compounds produced using this method is a critical factor for their practical application and storage. This compound, as a solid-phase oxidizing agent, offers advantages in terms of stability compared to some soluble alternatives. thermofisher.comgbiosciences.comfishersci.atuni-muenchen.denih.gov

This compound coated reaction vessels, typically prepared by evaporating a solution of this compound in an organic solvent like chloroform (B151607) or dichloromethane (B109758) onto the surface of glass or polypropylene (B1209903) tubes, exhibit good long-term stability when stored properly. gbiosciences.comfishersci.atuni-muenchen.denih.govmdpi.com Coated tubes can be prepared in advance and stored for extended periods, often for several months or even up to a year, particularly when kept desiccated and at reduced temperatures (e.g., 4°C or -20°C). thermofisher.comgbiosciences.comfishersci.atuni-muenchen.denih.govtimothyspringer.orgnih.gov Storage in a desiccator over a drying agent is recommended to maintain reactivity. thermofisher.comfishersci.atuni-muenchen.de

The chemical stability of this compound itself is reported under standard ambient conditions (room temperature). sigmaaldrich.com It is recommended to store it tightly closed, dry, and in a well-ventilated place, ideally under inert gas due to its hygroscopic nature. sigmaaldrich.com

Studies have assessed the performance and stability of this compound coated surfaces by measuring the kinetics of iodide oxidation. nih.gov The oxidation rate is influenced by the surface concentration of this compound and the type of surface material, with polar surfaces like soda-lime glass yielding higher oxidation rates compared to nonpolar polypropylene. nih.gov

The stability of compounds labeled using this compound varies depending on the specific molecule and storage conditions. For example, 131I-labeled silver nanoparticles prepared using the this compound method showed better radiochemical purity stability when stored in a refrigerator compared to room temperature, maintaining >90% purity for up to four days. researchgate.net 131I-β-CIT, radiolabeled using this compound, demonstrated suitable stability for up to 72 hours. mdpi.comresearchgate.net

While this compound is considered a milder iodination method that minimizes protein damage, the stability of radioiodinated proteins can still be affected by factors such as isotopic decay and potential deiodination in vivo. nih.govsnmjournals.orgrevvity.com Radioiodine-labeled proteins generally have a limited shelf life and are often recommended for use relatively soon after labeling, typically within 30 days or less for 125I-labeled proteins, due to the relatively short half-life of iodine isotopes and potential degradation. revvity.com However, the stability of labeled proteins during storage has been reported as good in some cases. mdpi.com

The in vivo stability of this compound labeled compounds, particularly proteins, can be a challenge, with observed deiodination leading to reduced target uptake and increased non-target accumulation. snmjournals.orgaacrjournals.org This has prompted research into alternative labeling methods and residualizing labels to improve in vivo retention of the radioiodine. snmjournals.orgaacrjournals.org

Table 2: Stability Characteristics of this compound and Labeled Compounds

| Item | Form | Storage Conditions Recommended | Observed Stability | Source |

| This compound (Chemical) | Powder | Tightly closed, dry, well-ventilated, under inert gas, refrigerated | Chemically stable under standard ambient conditions. sigmaaldrich.com | sigmaaldrich.com |